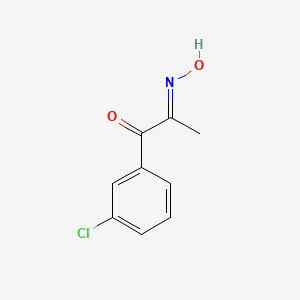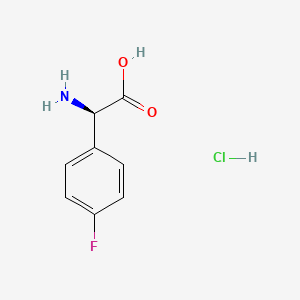
PLX-4720-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Recherche en oncologie
PLX-4720-d7 est un inhibiteur puissant et sélectif de B-RafV600E . Cette mutation est souvent trouvée dans divers types de cancers, ce qui fait de this compound un outil précieux dans la recherche en oncologie. Il a été démontré qu'il inhibait la phosphorylation d'ERK, induisait l'arrêt du cycle cellulaire et déclenchait l'apoptose dans les cellules tumorales positives pour B-RafV600E .
Études sur le mélanome
Dans le domaine de la recherche sur le mélanome, this compound a montré un potentiel significatif. Il a été constaté qu'il inhibait le taux de croissance des cellules avec la mutation V600E . Cela en fait un candidat prometteur pour des recherches plus poussées dans le traitement du mélanome.
Recherche sur le cycle cellulaire
This compound a été démontré qu'il induisait l'arrêt du cycle cellulaire dans les cellules tumorales positives pour B-RafV600E . Cette propriété en fait un outil utile pour étudier le cycle cellulaire et comprendre les mécanismes de régulation du cycle cellulaire.
Recherche sur l'apoptose
La capacité de this compound à déclencher l'apoptose dans les cellules tumorales positives pour B-RafV600E en fait un outil précieux dans la recherche sur l'apoptose. Comprendre les mécanismes de l'apoptose peut fournir des informations sur le développement de nouveaux traitements contre le cancer.
Études pharmacologiques
This compound est un inhibiteur puissant et sélectif de B-RafV600E, avec une CI50 de 13 nM . Cela en fait un outil utile dans les études pharmacologiques pour comprendre les effets de l'inhibition de cette mutation spécifique.
Études sur la transplantation
Dans des études de transplantation impliquant des modèles tumoraux positifs pour B-RafV600E, il a été démontré que this compound retardait de manière significative la croissance tumorale<a aria-label="1: " data-citationid="e7c9cb25-56f4-0f24-4c55-deb16205ac31-34" h="ID=SERP,5015.1" href="https://www.yeasen.com/products/detail
Mécanisme D'action
Target of Action
PLX-4720-d7 is a deuterium-labeled version of PLX-4720 . The primary target of this compound is B-RafV600E , a mutant form of the protein kinase B-Raf . This mutation is frequently found in various types of cancers, making B-RafV600E an important target for cancer therapies .
Mode of Action
This compound acts as a potent and selective inhibitor of B-RafV600E . It binds to the ATP-binding site of the kinase, thereby inhibiting its activity . The IC50 value of this compound for B-RafV600E is 13 nM, indicating its high potency . It is equally potent to c-Raf-1 (Y340D and Y341D mutations), and shows 10-fold selectivity for B-RafV600E over wild-type B-Raf .
Biochemical Pathways
The inhibition of B-RafV600E by this compound affects the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival . By inhibiting B-RafV600E, this compound can reduce ERK phosphorylation in B-RafV600E-positive tumor cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the deuterium labeling in drug molecules can potentially affect their pharmacokinetic and metabolic profiles
Result of Action
In B-RafV600E-positive tumor cells, this compound effectively inhibits ERK phosphorylation, inducing cell cycle arrest and apoptosis . In a B-RafV600E-positive tumor xenograft model, PLX-4720 significantly delays tumor growth and causes tumor regression, without apparent toxicity .
Safety and Hazards
PLX-4720-d7, like PLX-4720, should be handled with care. It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to rinse with copious amounts of water and seek medical attention . It is also recommended to use full personal protective equipment and ensure adequate ventilation when handling this compound .
Orientations Futures
Research suggests that PLX-4720-d7 could be used in combination with other drugs for more effective treatment of BRAFV600E mutant cancers . For example, a study found that the combination of the multi-targeting tyrosine kinase inhibitor ponatinib and PLX-4720 showed synergistic activity in inhibiting proliferation, colony formation, invasion, and migration in BRAFV600E thyroid cancer cell lines . This suggests that such a combination could be a promising future direction for the treatment of BRAFV600E mutant cancers .
Analyse Biochimique
Biochemical Properties
PLX-4720-d7 plays a crucial role in biochemical reactions by selectively inhibiting the B-RafV600E kinase. This inhibition is achieved with an IC50 value of 13 nM, making it highly effective. This compound interacts with several enzymes and proteins, including c-Raf-1 (Y340D and Y341D mutations), with equal potency. The compound exhibits a 10-fold selectivity for B-RafV600E over wild-type B-Raf . These interactions are essential for its function in inhibiting the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In B-RafV600E-positive melanoma cells, this compound effectively inhibits ERK phosphorylation, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the pERK/MEK and c-JUN signaling pathways, which are vital for cell proliferation and survival . Additionally, this compound has been shown to increase apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the B-RafV600E kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This compound binds to the ATP-binding site of the B-RafV600E kinase, preventing its activation and subsequent phosphorylation of downstream targets . This binding interaction leads to the inhibition of ERK phosphorylation, resulting in cell cycle arrest and apoptosis in B-RafV600E-positive cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained inhibition of ERK phosphorylation and prolonged cell cycle arrest in B-RafV600E-positive cells . Resistance to this compound can develop over time, necessitating combination therapies to maintain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis in B-RafV600E-positive tumors . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the B-RafV600E kinase. The compound’s deuterium labeling affects its pharmacokinetic and metabolic profiles, enhancing its stability and reducing its rate of degradation . This compound also influences metabolic flux and metabolite levels by inhibiting the MAPK/ERK signaling pathway, which is critical for cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . This compound accumulates in B-RafV600E-positive cells, where it exerts its inhibitory effects on the MAPK/ERK signaling pathway . This selective accumulation enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the B-RafV600E kinase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is crucial for its function in inhibiting the MAPK/ERK signaling pathway and inducing cell cycle arrest and apoptosis in B-RafV600E-positive cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of PLX-4720-d7 can be achieved through a multistep reaction involving the incorporation of seven deuterium atoms into PLX-4720, which is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The deuterium labeling is used to facilitate the quantification and identification of the compound in biological systems.", "Starting Materials": ["PLX-4720", "Deuterated reagents"], "Reaction": ["Step 1: Protection of the hydroxyl group in PLX-4720 using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) chloride.", "Step 2: Deuterium labeling of the aromatic ring using deuterated reagents such as deuterated borane or deuterated sodium borohydride.", "Step 3: Reduction of the nitro group using a suitable reducing agent such as iron powder or stannous chloride to yield the corresponding amine derivative.", "Step 4: Removal of the protecting group using an appropriate deprotection reagent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.", "Step 5: Final deuterium labeling of the remaining hydrogen atoms using deuterated reagents such as deuterated sodium borohydride or deuterated lithium aluminum hydride."] } | |
Numéro CAS |
1304096-50-1 |
Formule moléculaire |
C17H14ClF2N3O3S |
Poids moléculaire |
420.867 |
Nom IUPAC |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
Clé InChI |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |
Synonymes |
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)